molecular formula C9H10O3 B2587755 3-(4-Oxocyclohexyl)prop-2-ynoic acid CAS No. 2166921-82-8

3-(4-Oxocyclohexyl)prop-2-ynoic acid

Cat. No.: B2587755
CAS No.: 2166921-82-8
M. Wt: 166.176
InChI Key: ALOIRVHDCIRGRP-UHFFFAOYSA-N
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Description

3-(4-Oxocyclohexyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . This compound is characterized by the presence of a cyclohexyl ring with a ketone group at the 4-position and a prop-2-ynoic acid moiety. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(4-Oxocyclohexyl)prop-2-ynoic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-Oxocyclohexyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Oxocyclohexyl)prop-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Oxocyclohexyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

3-(4-Oxocyclohexyl)prop-2-ynoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-oxocyclohexyl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7H,1-2,4-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOIRVHDCIRGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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